molecular formula C12H18ClNO2 B14890969 n-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine

n-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine

Cat. No.: B14890969
M. Wt: 243.73 g/mol
InChI Key: TVFDSYLPHGBJRP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine is a chemical compound characterized by the presence of a chloro-substituted benzyl group and a methoxypropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxybenzylamine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: 5-Chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.

    Reduction: 5-Methoxybenzylamine.

    Substitution: Various substituted benzylamines or benzylthiols.

Scientific Research Applications

N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxybenzyl)-2-methyl-2-propanaminium
  • (5-Chloro-2-methoxybenzyl)methylamine hydrochloride

Uniqueness

N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological effects, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C12H18ClNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3

InChI Key

TVFDSYLPHGBJRP-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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